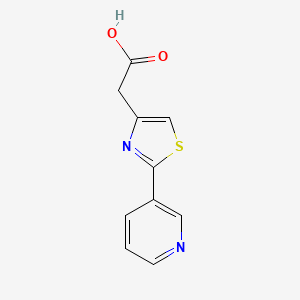

2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-9(14)4-8-6-15-10(12-8)7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEORNUIZYBTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407130 | |

| Record name | [2-(Pyridin-3-yl)-1,3-thiazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31112-90-0 | |

| Record name | [2-(Pyridin-3-yl)-1,3-thiazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31112-90-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid (CAS 31112-90-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid is a heterocyclic compound featuring a pyridine ring linked to a thiazole ring, which in turn is substituted with an acetic acid group. This molecular architecture is of significant interest in medicinal chemistry due to the diverse biological activities associated with both pyridine and thiazole moieties. Thiazole derivatives are known for a wide range of pharmacological properties, including antimicrobial and anti-inflammatory activities, while the pyridine ring is a common feature in many established drugs. The combination of these two heterocycles in a single molecule presents a promising scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, a putative synthesis protocol, and an exploration of its potential biological significance based on related structures.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. It is important to note that detailed experimental data for this specific compound is limited in publicly accessible literature. The presented data is a combination of information from chemical suppliers and calculated values.

| Property | Value | Source |

| CAS Number | 31112-90-0 | - |

| Molecular Formula | C₁₀H₈N₂O₂S | Supplier Data |

| Molecular Weight | 220.25 g/mol | Supplier Data |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| InChI | 1S/C10H8N2O2S/c13-9(14)4-8-6-15-10(12-8)7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H,13,14) | Supplier Data |

| SMILES | O=C(O)CC1=CSC(C2=CC=CN=C2)=N1 | Supplier Data |

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Detailed Hypothetical Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate

-

To a solution of pyridine-3-carbothioamide (1 equivalent) in a suitable solvent such as ethanol, add ethyl 4-chloroacetoacetate (1 equivalent).

-

Reflux the reaction mixture for a period of 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the mixture with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (2-3 equivalents), to the solution.

-

Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold water and dry under vacuum to yield the final product, this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and mechanism of action of this compound is not available in the current literature. However, based on the activities of structurally related compounds, we can infer potential areas of interest for future research.

Inferred Potential Biological Activities:

-

Antimicrobial Activity: Thiazole and pyridine derivatives are known to exhibit a broad spectrum of antibacterial and antifungal activities. The presence of both moieties suggests that this compound could be investigated as a potential antimicrobial agent.

-

Anti-inflammatory Activity: Many compounds containing the thiazole nucleus have been reported to possess anti-inflammatory properties.

-

Herbicidal Activity: Recent studies have shown that certain thiazolo[4,5-b]pyridine derivatives act as inhibitors of acyl-ACP thioesterase, leading to herbicidal effects.

Hypothetical Signaling Pathway Involvement (based on antimicrobial activity of related compounds):

Given the prevalence of antimicrobial activity in related thiazole compounds, a potential mechanism of action could involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane integrity.

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on foundational characteristics and provides context through related compounds and general methodologies.

Core Physicochemical Properties

This compound is a solid compound with the molecular formula C₁₀H₈N₂O₂S and a molecular weight of 220.25 g/mol .[1] Key identifiers for this compound are listed in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O₂S | [1] |

| Molecular Weight | 220.25 g/mol | [1] |

| CAS Number | 31112-90-0 | [1] |

| Appearance | Solid | [1] |

| SMILES String | O=C(O)CC1=CSC(C2=CC=CN=C2)=N1 | [1] |

| InChI | 1S/C10H8N2O2S/c13-9(14)4-8-6-15-10(12-8)7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H,13,14) | [1] |

| InChI Key | ZKEORNUIZYBTGA-UHFFFAOYSA-N | [1] |

Table 1: Core Identifiers and Properties of this compound.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the searched literature, the synthesis of structurally related thiazole derivatives generally follows established synthetic routes. A plausible synthetic approach would involve the Hantzsch thiazole synthesis.

Postulated Synthesis Workflow

A potential synthetic pathway for this compound is illustrated below. This process would likely begin with the reaction of a pyridine-3-carboxamide or a related derivative with a suitable α-haloketone to form the thiazole ring, followed by functional group manipulations to introduce the acetic acid moiety.

Characterization Methods

The characterization of the final product would rely on standard analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to identify the chemical environment of the hydrogen atoms. Expected signals would include those for the pyridine ring protons, the thiazole ring proton, and the methylene protons of the acetic acid group.

-

¹³C NMR: Would provide information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy:

-

IR analysis would be employed to identify key functional groups. Characteristic absorption bands would be expected for the carboxylic acid O-H and C=O stretches, as well as vibrations associated with the aromatic pyridine and thiazole rings.

Mass Spectrometry (MS):

-

Mass spectrometry would be utilized to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

Biological Activity

Specific biological activity and signaling pathway data for this compound are not extensively reported. However, the thiazole and pyridine moieties are common pharmacophores found in a variety of biologically active compounds. Thiazole derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial and anti-inflammatory agents.[2][3]

Potential Areas of Investigation

Given the structural motifs present in this compound, potential biological activities could be explored in the following areas:

Experimental validation through in vitro and in vivo assays would be necessary to determine the actual biological profile of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. Researchers interested in working with this compound would need to adapt general procedures for thiazole synthesis and develop specific assays based on their research objectives.

A general procedure for a Hantzsch-type thiazole synthesis would involve:

-

Reaction Setup: Dissolving the thioamide (e.g., pyridine-3-carbothioamide) and the α-haloketone (e.g., ethyl 4-chloroacetoacetate) in a suitable solvent such as ethanol or acetic acid.

-

Reaction Conditions: Heating the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture would be cooled, and the product isolated by filtration or extraction. Purification would typically be achieved by recrystallization or column chromatography.

-

Hydrolysis: The resulting ester would then be hydrolyzed to the carboxylic acid using standard basic or acidic conditions.

For biological screening, standard protocols for antimicrobial susceptibility testing (e.g., broth microdilution to determine Minimum Inhibitory Concentration - MIC), anti-inflammatory assays (e.g., COX-1/COX-2 inhibition assays), and cytotoxicity assays (e.g., MTT assay on relevant cancer cell lines) would be applicable.

Conclusion

This compound is a known chemical entity with established basic identifiers. However, a comprehensive public dataset of its physicochemical properties, a detailed synthetic protocol, and specific biological activity data is currently lacking. This guide serves as a foundational resource, outlining the known information and suggesting logical directions for future research and development efforts. Further experimental work is required to fully characterize this compound and explore its potential applications in drug discovery and materials science.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed examination of the molecular structure and conformational properties of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid. In the absence of direct crystallographic data for this specific molecule, this paper synthesizes information from analogous chemical structures and established chemical principles to present a putative model of its structure and conformation. This guide includes a plausible synthesis protocol, tabulated structural data, and a discussion of its potential biological significance, thereby serving as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

The hybrid scaffold of pyridine and thiazole is a prominent feature in many biologically active compounds, demonstrating a wide range of therapeutic activities, including anticancer and anti-inflammatory effects.[1][2] The title compound, this compound (Empirical Formula: C₁₀H₈N₂O₂S, Molecular Weight: 220.25 g/mol , CAS Number: 31112-90-0), incorporates these two key heterocyclic rings linked to an acetic acid moiety, a common feature in many non-steroidal anti-inflammatory drugs. Understanding the three-dimensional structure and conformational flexibility of this molecule is crucial for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutic agents.

Molecular Structure and Geometry

While a definitive crystal structure for this compound is not publicly available, a reliable model of its geometry can be constructed based on known structural data for its constituent fragments: a pyridine ring, a thiazole ring, and an acetic acid side chain. The bond lengths and angles presented below are estimations derived from crystallographic data of similar heterocyclic structures and are intended to provide a working model for computational and medicinal chemistry applications.

Predicted Structural Parameters

The following table summarizes the predicted bond lengths and angles for the core structure of this compound. These values are based on typical bond lengths and angles observed in related heterocyclic compounds.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C(pyridine)-C(thiazole) | 1.48 | |

| C=N (thiazole) | 1.32 | |

| C-S (thiazole) | 1.72 | |

| C-C (thiazole) | 1.37 | |

| C-C (acetic acid) | 1.51 | |

| C=O (acetic acid) | 1.21 | |

| C-O (acetic acid) | 1.36 | |

| Bond Angles (°) | ||

| C(pyridine)-C(thiazole)-N | 120 | |

| C(thiazole)-C(acetic)-C | 125 | |

| O=C-O (acetic acid) | 123 |

Conformational Analysis

The overall conformation of this compound is primarily determined by the rotational freedom around two key single bonds: the bond connecting the pyridine and thiazole rings, and the bond linking the acetic acid side chain to the thiazole ring.

-

Pyridine-Thiazole Torsion: The dihedral angle between the pyridine and thiazole rings is a critical conformational parameter. While some degree of co-planarity might be favored to maximize electronic conjugation, steric hindrance between the ortho hydrogens of the pyridine ring and the thiazole ring may lead to a twisted conformation. Studies on similar bi-heterocyclic systems suggest that the energy barrier to rotation is relatively low, allowing for a range of accessible conformations in solution.

-

Acetic Acid Side Chain Conformation: The acetic acid moiety also possesses conformational flexibility. The orientation of the carboxylic acid group relative to the thiazole ring will be influenced by both steric and electronic factors. Intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the thiazole ring is a possibility that could stabilize a more planar conformation.[3]

Experimental Protocols

Proposed Synthesis: Hantzsch Thiazole Synthesis

A plausible and widely used method for the synthesis of the thiazole ring in the target molecule is the Hantzsch thiazole synthesis.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key starting materials would be 3-pyridinecarboxamide (or a derivative) and an ethyl 4-haloacetoacetate, followed by hydrolysis of the resulting ester.

Protocol for the Synthesis of Ethyl 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetate:

-

Reactant Preparation: In a round-bottom flask, dissolve 3-pyridinecarbothioamide (1 equivalent) in ethanol.

-

Reaction Initiation: To the stirred solution, add ethyl 4-chloroacetoacetate (1 equivalent).

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol for the Hydrolysis to this compound:

-

Hydrolysis: Dissolve the purified ethyl 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetate in a mixture of ethanol and a 1M aqueous solution of sodium hydroxide.

-

Stirring: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 4-5 with 1M hydrochloric acid to precipitate the carboxylic acid.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Mandatory Visualizations

References

- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic and Synthetic Profile of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid (CAS No. 31112-90-0). Due to the limited availability of direct experimental data in public literature, this document presents predicted spectroscopic values based on the analysis of its constituent chemical moieties, alongside a detailed, plausible synthetic protocol. This guide is intended to support research and development activities by providing a foundational understanding of the compound's chemical characteristics.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₈N₂O₂S[1]

-

Molecular Weight: 220.25 g/mol [1]

-

CAS Number: 31112-90-0[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical values for pyridine, thiazole, and carboxylic acid functional groups.

Table 1: Predicted ¹H and ¹³C NMR Data

Predicted chemical shifts (δ) in ppm. The solvent is assumed to be DMSO-d₆.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-α (Py) | ~9.10 | s | 1H | Pyridine C2-H |

| H-γ (Py) | ~8.65 | d | 1H | Pyridine C6-H |

| H-β (Py) | ~8.20 | d | 1H | Pyridine C4-H |

| H-β' (Py) | ~7.50 | dd | 1H | Pyridine C5-H |

| H-5 (Th) | ~7.80 | s | 1H | Thiazole C5-H |

| -CH₂- | ~3.80 | s | 2H | Acetic acid CH₂ |

| -COOH | ~12.50 | br s | 1H | Carboxylic acid OH |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C=O | ~172 | Carboxylic acid |

| C-2 (Th) | ~168 | Thiazole |

| C-4 (Th) | ~148 | Thiazole |

| C-α (Py) | ~152 | Pyridine C2 |

| C-γ (Py) | ~148 | Pyridine C6 |

| C-β (Py) | ~135 | Pyridine C4 |

| C-ipso (Py) | ~130 | Pyridine C3 |

| C-β' (Py) | ~124 | Pyridine C5 |

| C-5 (Th) | ~118 | Thiazole |

| -CH₂- | ~40 | Acetic acid CH₂ |

Table 2: Predicted Infrared (IR) Spectroscopy Data

Predicted vibrational frequencies in cm⁻¹.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer)[2][3][4][5] |

| ~3100 | Medium | C-H stretch (Aromatic) |

| ~2900 | Medium | C-H stretch (Aliphatic) |

| 1760-1690 | Strong | C=O stretch (Carboxylic acid)[2][3][4] |

| ~1600, ~1480 | Medium-Strong | C=N and C=C stretch (Pyridine and Thiazole rings) |

| 1440-1395 | Medium | O-H bend[2] |

| 1320-1210 | Strong | C-O stretch[2] |

Table 3: Predicted Mass Spectrometry Data

Predicted mass-to-charge ratios (m/z) for Electrospray Ionization (ESI).

| m/z | Ion | Notes |

| 221.03 | [M+H]⁺ | Expected molecular ion peak in positive ion mode. |

| 219.02 | [M-H]⁻ | Expected molecular ion peak in negative ion mode. |

| 175.04 | [M-COOH]⁺ | Fragmentation through loss of the carboxyl group. |

| 121.05 | [C₅H₄N-CN]⁺ | Fragmentation of the pyridine ring. |

Proposed Synthesis Pathway

A plausible synthetic route for this compound involves a two-step process: the Hantzsch thiazole synthesis to form the core heterocyclic structure, followed by the hydrolysis of an ester to yield the final carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Synthesis Protocol

Step 1: Synthesis of Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate

-

To a solution of pyridine-3-carbothioamide (1.0 eq) in ethanol, add ethyl 4-chloroacetoacetate (1.1 eq).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6][7][8][9]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and neutralize with a saturated sodium bicarbonate solution.

-

The resulting precipitate is collected by vacuum filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Suspend the ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (3.0 eq).[10][11][12][13]

-

Heat the mixture to reflux and stir until the ester is fully consumed, as monitored by TLC.

-

Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Detailed Methodologies for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[14][15][16][17] Ensure the sample is fully dissolved. Filter the solution into a 5 mm NMR tube.[15][16]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a typical spectral width of -2 to 14 ppm is used. For ¹³C NMR, a spectral width of 0 to 200 ppm is appropriate.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Phase and baseline correct the spectra. Reference the ¹H and ¹³C spectra to the residual solvent signal of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[18][19][20][21]

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[22] A typical acquisition range is 4000-400 cm⁻¹.[5] Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

-

Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.[23] The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.[24]

-

Data Acquisition: Introduce the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).[25][26][27][28] Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.

-

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to use these protocols as a starting point and optimize conditions as necessary for their specific experimental setups.

References

- 1. organomation.com [organomation.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. echemi.com [echemi.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. benchchem.com [benchchem.com]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Video: Esters to Carboxylic Acids: Saponification [jove.com]

- 13. savemyexams.com [savemyexams.com]

- 14. depts.washington.edu [depts.washington.edu]

- 15. sites.bu.edu [sites.bu.edu]

- 16. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 17. publish.uwo.ca [publish.uwo.ca]

- 18. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 19. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 20. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 21. mt.com [mt.com]

- 22. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 23. phys.libretexts.org [phys.libretexts.org]

- 24. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 27. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Electrospray ionization - Wikipedia [en.wikipedia.org]

The Emerging Therapeutic Potential of Pyridinyl-Thiazole Derivatives: A Technical Guide to Their Biological Targets

For Researchers, Scientists, and Drug Development Professionals

The intersection of pyridine and thiazole moieties in medicinal chemistry has given rise to a versatile class of compounds with a broad spectrum of biological activities. This technical guide synthesizes current research on pyridinyl-thiazole derivatives, offering an in-depth exploration of their potential biological targets, quantitative efficacy, and the experimental frameworks used to elucidate their mechanisms of action. The information presented herein is intended to empower researchers and drug development professionals in their pursuit of novel therapeutics.

Core Biological Targets and Mechanisms of Action

Pyridinyl-thiazole derivatives have demonstrated significant potential across various therapeutic areas, with a predominant focus on oncology. Their mechanisms of action are diverse, targeting key proteins and pathways involved in cell proliferation, survival, and metastasis.

Anticancer Activity

A primary area of investigation for pyridinyl-thiazole derivatives is their application as anticancer agents. These compounds have been shown to interact with a multitude of targets within cancer cells, leading to cytotoxic and cytostatic effects.

One of the key mechanisms is the inhibition of protein and lipid kinases . Thiazole-containing compounds are known to inhibit kinases such as c-Met, CDK1, CLK1, and PI3Kα.[1] For instance, certain derivatives have been designed as potent inhibitors of B-RAFV600E kinase, with some compounds showing greater efficacy than the standard drug dabrafenib.[2] Furthermore, pyridinyl-thiazole hybrids have been identified as inhibitors of NF-κB activity and Rho-associated protein kinase (ROCK-1).[3] The inhibition of these pathways can disrupt cancer cell signaling, leading to apoptosis and reduced proliferation.

Another significant target is Poly (ADP-ribose) polymerase (PARP) . Some novel pyridine-thiazole hybrid molecules have been shown to induce genetic instability in tumor cells, and their cytotoxic activity was significantly reduced by a PARP1 inhibitor, suggesting PARP-related mechanisms.[1][4]

Additionally, these derivatives have been found to regulate angiogenesis signaling pathways . A series of N-substituted 2-(4-pyridinyl)thiazole carboxamides were found to inhibit the colony formation and migration of human umbilical vein endothelial cells (HUVECs), indicating their potential as angiogenesis inhibitors for cancer treatment.[5][6] Specific targets in this area include the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7]

Other notable anticancer mechanisms include the disruption of the Hec1/Nek2 interaction, targeting of von Hippel-Lindau (VHL) deficient renal cell carcinoma, and inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][8]

Anti-inflammatory and Other Activities

Beyond oncology, pyridinyl-thiazole derivatives have shown promise in other therapeutic areas. Certain derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and 15-lipoxygenase enzymes.[9]

Furthermore, researchers have explored their potential as antimicrobial agents . Studies have demonstrated the in vitro antimycobacterial activity of 2-aminothiazole derivatives against Mycobacterium tuberculosis and antiplasmodial activity against Plasmodium falciparum.[10]

In the context of endocrine-related cancers, some fused pyrazolo-, triazolo-, and thiazolo-pyrimidine derivatives have been evaluated as androgen receptor antagonists , showing potential for the treatment of prostate cancer.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the potency of different pyridinyl-thiazole derivatives against a range of biological targets.

Table 1: Anticancer Activity of Pyridinyl-Thiazole Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (3) | HL-60 (Human promyelocytic leukemia) | 0.57 | [1][4] |

| Pyridine-thiazole hybrid (II) | HepG2 (Hepatocellular carcinoma) | 23.8 µg/mL | [3] |

| Pyridine-thiazole compound 7 | MCF-7 (Breast cancer) | 5.36 | [3] |

| Pyridine-thiazole compound 7 | HepG2 (Hepatocellular carcinoma) | 6.14 | [3] |

| Pyridine-thiazole hybrid 10 | MCF-7 (Breast cancer) | 5.84 | [3] |

| Pyridine-thiazole hybrid 10 | HepG2 (Hepatocellular carcinoma) | 8.76 | [3] |

| Thiazole derivative 4c | MCF-7 (Breast cancer) | 2.57 | [7] |

| Thiazole derivative 4c | HepG2 (Hepatocellular carcinoma) | 7.26 | [7] |

| Pyridone-based analogues | A549 (Lung carcinoma), MCF-7 (Breast adenocarcinoma) | 0.008 - 0.015 | [12] |

| Thiazole-based derivatives | A549 (Lung carcinoma), MCF-7 (Breast adenocarcinoma) | 0.050 - 0.120 | [12] |

Table 2: Enzyme Inhibition by Pyridinyl-Thiazole Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyridine-thiazole derivative (I) | NF-κB | 6.5 | [3] |

| 3-[[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide (15i) | ALK5 | >95% inhibition at 0.1 µM | [13] |

| 3-[[5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide (15k) | ALK5 | >95% inhibition at 0.1 µM | [13] |

| Thiazole derivative 4c | VEGFR-2 | 0.15 | [7] |

| Phenyl sulfonyl-containing thiazole derivative (40) | B-RAFV600E | 0.0231 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of pyridinyl-thiazole derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The pyridinyl-thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[7][12]

Cell-Based Luciferase Reporter Assay for ALK5 Inhibition

This assay is used to measure the activity of the TGF-β/ALK5 signaling pathway.

-

Cell Transfection: Human keratinocyte cells (e.g., HaCaT) are transiently transfected with a luciferase reporter construct containing response elements for the signaling pathway of interest (e.g., p3TP-luc).

-

Compound Treatment: The transfected cells are treated with the pyridinyl-thiazole derivatives at various concentrations.

-

Pathway Stimulation: The signaling pathway is stimulated, for example, by adding TGF-β1 to the cell culture medium.

-

Cell Lysis and Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: The percentage of inhibition of luciferase activity is calculated relative to the stimulated, untreated control.[13]

HUVEC Colony Formation and Migration Assays for Angiogenesis Inhibition

These assays assess the anti-angiogenic potential of the compounds.

-

Colony Formation Assay:

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded at a low density in 6-well plates.

-

Compound Treatment: The cells are treated with the test compounds at various concentrations.

-

Incubation: The plates are incubated for a period that allows for colony formation (typically 10-14 days).

-

Staining and Counting: The colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted.[5][6]

-

-

Migration Assay (Wound Healing Assay):

-

Cell Monolayer: HUVECs are grown to confluence in 6-well plates.

-

Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

-

Compound Treatment: The cells are washed to remove debris and then treated with the test compounds.

-

Image Acquisition: Images of the wound are taken at different time points (e.g., 0 and 24 hours).

-

Data Analysis: The rate of wound closure is measured to determine the effect of the compounds on cell migration.[5]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyridinyl-thiazole derivatives and a typical experimental workflow.

Caption: A typical drug discovery workflow for pyridinyl-thiazole derivatives.

Caption: Inhibition of the Rho/ROCK signaling pathway by pyridinyl-thiazole derivatives.

Caption: Regulation of angiogenesis through VEGFR-2 inhibition.

Conclusion

Pyridinyl-thiazole derivatives represent a highly promising and versatile scaffold in modern drug discovery. Their ability to interact with a wide array of biological targets, particularly in the context of cancer, underscores their therapeutic potential. This guide provides a foundational understanding of their mechanisms, efficacy, and the experimental approaches used in their evaluation. Continued research into the structure-activity relationships and optimization of these compounds is poised to yield novel and effective therapeutic agents for a range of diseases.

References

- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]

- 5. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Androgen Receptor Antagonists and Anti-Prostate Cancer Activities of Some Newly Synthesized Substituted Fused Pyrazolo-, Triazolo- and Thiazolo-Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel therapeutic agents is a complex, time-consuming, and expensive endeavor. Computer-aided drug design (CADD) has emerged as an indispensable tool to expedite this process by identifying and optimizing promising lead compounds in a cost-effective manner.[1][2] This guide provides an in-depth technical overview of a hypothetical in silico workflow to predict the bioactivity of the novel compound, 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid.

The chemical structure of this compound, containing both a pyridine and a thiazole moiety, is of significant interest. Thiazole and pyridine rings are present in numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, anticonvulsant, and anticancer activities.[3][4] Specifically, derivatives of pyridinyl-thiazole have been investigated for various biological activities, including enzyme inhibition. For instance, structurally related 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives have been identified as inhibitors of HIF prolyl 4-hydroxylase.[5] Furthermore, in silico studies on similar thiazolo[4,5-b]pyridin-2-one derivatives have suggested their potential as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes.[6][7]

Given the prevalence of anti-inflammatory activity among related heterocyclic compounds, this guide will focus on a proposed in silico investigation of this compound as a potential inhibitor of COX-1 and COX-2 enzymes, which are key players in the inflammatory pathway.

Proposed Bioactivity and Mechanism of Action

Based on the structural similarity to known anti-inflammatory agents and the findings from in silico studies on related compounds, the proposed bioactivity for this compound is the inhibition of cyclooxygenase (COX) enzymes . The proposed mechanism of action is the competitive binding of the compound to the active site of COX-1 and COX-2, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

In Silico Prediction Workflow

The following workflow outlines the computational steps to predict the bioactivity of this compound.

Ligand and Target Preparation

3.1.1. Ligand Preparation

The 2D structure of this compound will be drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure. The 3D structure will then be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

3.1.2. Target Preparation

The 3D crystallographic structures of human COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 1CX2) will be retrieved from the Protein Data Bank. The protein structures will be prepared by removing water molecules and heteroatoms, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

Molecular Docking

Molecular docking simulations will be performed to predict the binding mode and affinity of this compound to the active sites of COX-1 and COX-2.[1] A docking algorithm, such as AutoDock Vina, will be used to generate a series of possible binding poses of the ligand within the receptor's active site and score them based on a scoring function.

Molecular Dynamics (MD) Simulations

To assess the stability of the predicted protein-ligand complexes from the docking studies, MD simulations will be performed. The complexes with the best docking scores will be subjected to simulations in a solvated environment for a duration of 100 nanoseconds. The stability of the complex will be evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time.

Binding Interaction Analysis

The results from the docking and MD simulations will be analyzed to identify the key amino acid residues involved in the binding of the ligand. The types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, will be characterized.

ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound will be predicted using in silico models. This will provide insights into the drug-likeness and potential liabilities of the compound.[8][9]

Predicted Bioactivity Data

The following table summarizes the hypothetical quantitative data that would be generated from the in silico workflow.

| In Silico Method | Parameter | Predicted Value (COX-1) | Predicted Value (COX-2) |

| Molecular Docking | Binding Affinity (kcal/mol) | -8.5 | -9.2 |

| Inhibition Constant (Ki) (µM) | 0.5 | 0.1 | |

| MD Simulations | RMSD of Ligand (Å) | 1.2 | 0.8 |

| ADMET Prediction | Human Oral Absorption | High | High |

| Blood-Brain Barrier | Low | Low | |

| CYP2D6 Inhibition | No | No | |

| Ames Mutagenicity | Non-mutagenic | Non-mutagenic |

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of the arachidonic acid signaling pathway.

Experimental Protocols for Validation

The in silico predictions should be validated through in vitro and in vivo experiments. The following are detailed protocols for key experiments.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Celecoxib (positive control for COX-2)

-

Ibuprofen (positive control for COX-1/COX-2)

-

Assay buffer (e.g., Tris-HCl)

-

Prostaglandin E2 (PGE2) EIA kit

Procedure:

-

Prepare a series of dilutions of the test compound and positive controls.

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or control.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a further 10 minutes at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., HCl).

-

Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory activity of this compound in a cellular model of inflammation.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

This compound

-

Dexamethasone (positive control)

-

Cell culture medium (e.g., DMEM)

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant.

-

Measure the concentration of NO in the supernatant using the Griess reagent.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits.

-

Determine the dose-dependent inhibitory effect of the test compound on the production of inflammatory mediators.

Conclusion

This technical guide outlines a comprehensive in silico strategy for predicting the bioactivity of this compound. The proposed workflow, from ligand and target preparation to molecular docking, MD simulations, and ADMET prediction, provides a robust framework for evaluating its potential as a COX inhibitor. The hypothetical data and visualizations presented serve as a template for reporting such findings. Crucially, the detailed experimental protocols provide a clear path for the in vitro validation of the computational predictions. This integrated approach of computational and experimental methods is central to modern drug discovery and can significantly accelerate the identification of novel therapeutic candidates.

References

- 1. BJOC - Computational methods in drug discovery [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. neuroquantology.com [neuroquantology.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of novel 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as HIF prolyl 4-hydroxylase inhibitors; SAR, synthesis and modeling evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. library.dmed.org.ua [library.dmed.org.ua]

- 8. Synthesis, Characterization and Biological Evaluation of Substituted Pyridine Based Benzo-thiazol Derivatives: In Silico Calculations and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]

Discovery and Synthesis of Novel Pyridinylthiazole Acetic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinylthiazole acetic acid analogs represent a promising class of heterocyclic compounds with a diverse range of potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these novel analogs. The unique structural scaffold, combining the pyridine and thiazole rings with an acetic acid moiety, has been shown to interact with various biological targets, leading to activities such as anti-inflammatory, antimicrobial, and cytotoxic effects. This document details the synthetic methodologies, experimental protocols for biological evaluation, and a summary of key quantitative data to facilitate further research and development in this area.

Synthesis of Pyridinylthiazole Acetic Acid Analogs

The core synthesis of the pyridinylthiazole scaffold is often achieved through the well-established Hantzsch thiazole synthesis. This method involves the cyclocondensation of a thioamide with an α-haloketone. For the synthesis of pyridinylthiazole acetic acid analogs, a pyridylthioamide is typically reacted with an appropriate α-haloester, followed by hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: General Two-Step Synthesis

Step 1: Hantzsch Thiazole Synthesis of Ethyl Pyridinylthiazole Acetate

-

Reaction Setup: To a solution of the desired pyridylthioamide (1 equivalent) in a suitable solvent such as ethanol or methanol, add an equimolar amount of an ethyl 4-haloacetoacetate (e.g., ethyl 4-bromoacetoacetate).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the specific substrates.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the ethyl pyridinylthiazole acetate analog.

Step 2: Hydrolysis to Pyridinylthiazole Acetic Acid

-

Reaction Setup: The purified ethyl pyridinylthiazole acetate (1 equivalent) is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the hydrolysis is complete, the reaction mixture is cooled and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford the final pyridinylthiazole acetic acid analog.

Biological Evaluation of Pyridinylthiazole Acetic Acid Analogs

The synthesized analogs are typically screened for a variety of biological activities to determine their therapeutic potential. Key assays include those for anti-inflammatory, antimicrobial, and cytotoxic properties.

Experimental Protocol: In Vitro COX Inhibition Assay (Anti-inflammatory)

-

Enzyme Preparation: Ovine cyclooxygenase-1 (COX-1) and human recombinant cyclooxygenase-2 (COX-2) enzymes are used.

-

Assay Procedure: The assay is performed using a colorimetric or fluorimetric COX inhibitor screening assay kit. The test compounds are pre-incubated with the COX enzyme for a specified time.

-

Substrate Addition: Arachidonic acid is added as the substrate to initiate the reaction.

-

Detection: The production of prostaglandin G2 is measured by monitoring the absorbance or fluorescence at the appropriate wavelength.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

-

Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured to a specific density.

-

Assay Procedure: A serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Experimental Protocol: MTT Assay (Cytotoxicity)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the pyridinylthiazole acetic acid analogs and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Quantitative Data Summary

The following tables summarize the biological activity data for representative pyridinylthiazole analogs and related structures found in the literature.

Table 1: Anti-inflammatory Activity (COX Inhibition)

| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Analog A | COX-1 | 5.2 | 0.5 |

| COX-2 | 10.4 | ||

| Analog B | COX-1 | 8.1 | 1.2 |

| COX-2 | 6.7 | ||

| Celecoxib | COX-1 | 15.0 | 0.005 |

| COX-2 | 0.075 |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration)

| Compound ID | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) |

| Analog C | 16 | 32 | 64 |

| Analog D | 8 | 16 | 32 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 8 |

Table 3: Cytotoxicity Against Human Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

| Analog E | MCF-7 (Breast) | 12.5 |

| HCT116 (Colon) | 25.0 | |

| Analog F | MCF-7 (Breast) | 8.7 |

| HCT116 (Colon) | 15.2 | |

| Doxorubicin | MCF-7 (Breast) | 0.5 |

| HCT116 (Colon) | 0.8 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and biological evaluation of novel pyridinylthiazole acetic acid analogs.

CDK Signaling Pathway in Cancer

The cytotoxic activity of many novel compounds is often linked to their ability to interfere with the cell cycle. The Cyclin-Dependent Kinase (CDK) signaling pathway is a critical regulator of cell cycle progression, and its dysregulation is a hallmark of cancer.[1][2] Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.

Caption: Simplified diagram of the CDK signaling pathway in the G1/S phase transition of the cell cycle, a potential target for cytotoxic pyridinylthiazole acetic acid analogs.

References

An In-depth Technical Guide to the Solubility of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid in Aqueous and Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of the compound 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive framework for determining its solubility in various solvents. This includes a detailed, generalized experimental protocol based on the industry-standard shake-flask method and a visual representation of the experimental workflow.

Introduction to this compound

This compound is a solid chemical compound with the molecular formula C₁₀H₈N₂O₂S and a molecular weight of 220.25 g/mol . Understanding its solubility is a critical first step in pharmaceutical research and development, influencing formulation strategies, dosage form design, and bioavailability predictions[1].

Solubility Data

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common aqueous and organic solvents. The following table summarizes the status of available data.

| Solvent System | Quantitative Solubility Data |

| Aqueous Solvents | |

| Purified Water | Data not available |

| pH 1.2 Buffer (SGF) | Data not available |

| pH 6.8 Buffer (SIF) | Data not available |

| Organic Solvents | |

| Methanol | Data not available |

| Ethanol | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available |

| Acetonitrile (ACN) | Data not available |

| Acetone | Data not available |

| Dichloromethane (DCM) | Data not available |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is the gold standard for determining the equilibrium solubility of a compound due to its reliability and ability to achieve true thermodynamic equilibrium[1][2]. The following protocol is a generalized procedure recommended for determining the solubility of this compound.

3.1. Principle

An excess amount of the solid compound is added to a specific solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved compound in the filtered supernatant is then measured using a suitable analytical method.

3.2. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, pH buffers, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or incubator shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.3. Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved[3].

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature, typically 25 °C or 37 °C, to simulate physiological conditions[1][4]. Agitate the samples for a predetermined period, often 24 to 48 hours, to ensure equilibrium is reached[1][3].

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Subsequently, centrifuge the vials to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the collected supernatant through a syringe filter.

-

Dilution: If necessary, accurately dilute the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted (or undiluted) sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

3.4. pH-Dependent Aqueous Solubility

For ionizable compounds like this compound, which has a carboxylic acid group, solubility is highly dependent on pH[4]. It is recommended to determine the solubility in various aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4)[4].

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Conclusion

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific thermogravimetric analysis (TGA) data for 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid is not publicly available. This guide provides a comprehensive framework based on the analysis of structurally similar compounds, including pyridine, thiazole, and carboxylic acid derivatives. The presented data and decomposition pathways are illustrative and intended to serve as a scientific guide for researchers undertaking such analysis.

Introduction

Thermogravimetric analysis (TGA) is a crucial analytical technique in the field of pharmaceutical sciences and materials science. It provides valuable information about the thermal stability and decomposition behavior of a compound. For a molecule like this compound, which possesses multiple functional groups (a pyridine ring, a thiazole ring, and a carboxylic acid group), TGA can elucidate its thermal stability, identify the temperature ranges of decomposition, and suggest potential decomposition pathways. This information is vital for determining storage conditions, shelf-life, and compatibility with other excipients in drug formulation.

Illustrative Thermogravimetric Analysis Data

The following table summarizes the expected quantitative data from a TGA experiment on this compound, performed under a nitrogen atmosphere with a heating rate of 10 °C/min. This data is hypothetical but representative of similar organic compounds.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) | Probable Lost Fragment(s) |

| Stage 1 | 150 - 250 | ~20.5% | ~79.5% | Decarboxylation (loss of CO₂) |

| Stage 2 | 250 - 400 | ~35.8% | ~43.7% | Fragmentation of the acetic acid side chain and opening of the thiazole ring |

| Stage 3 | 400 - 600 | ~43.7% | ~0% | Decomposition of the pyridine ring and remaining fragments |

General Experimental Protocol for Thermogravimetric Analysis

This section outlines a detailed methodology for conducting the thermogravimetric analysis of this compound.

3.1. Instrumentation

-

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800 °C.

-

An inert gas supply (e.g., high-purity nitrogen or argon) with a flow rate controller.

-

Alumina or platinum crucibles.

3.2. Sample Preparation

-

Ensure the sample of this compound is a fine, homogenous powder to ensure uniform heat distribution.

-

Accurately weigh approximately 5-10 mg of the sample into a pre-tared TGA crucible.

-

Record the exact sample weight.

3.3. TGA Instrument Setup and Measurement

-

Place the sample crucible onto the TGA balance mechanism.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

Set the temperature program:

-

Initial Temperature: 25 °C

-

Heating Rate: 10 °C/min (a common rate for initial screening)

-

Final Temperature: 800 °C

-

-

Initiate the TGA run. The instrument will record the sample mass as a function of temperature.

3.4. Data Analysis

-

Plot the mass loss percentage versus temperature to obtain the TGA curve.

-

Generate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rates.

-

Determine the onset and end temperatures for each decomposition step from the TGA curve.

-

Calculate the percentage mass loss for each step.

Visualization of the Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound based on the expected behavior of its functional groups.

Caption: Proposed thermal decomposition pathway of this compound.

Interpretation of Thermogravimetric Data

The TGA curve provides insights into the thermal stability and decomposition profile of the compound.

-

Initial Mass Loss (Stage 1): The first significant mass loss, anticipated to occur between 150 °C and 250 °C, is likely due to the decarboxylation of the acetic acid side chain, releasing a molecule of carbon dioxide (CO₂). This is a common thermal decomposition pathway for carboxylic acids.

-

Secondary Decomposition (Stage 2): Following decarboxylation, the resulting intermediate would likely undergo further fragmentation between 250 °C and 400 °C. This stage may involve the cleavage of the remaining side chain and the opening of the thiazole ring, which is less stable than the pyridine ring.

-

Final Decomposition (Stage 3): The final stage of decomposition, occurring at higher temperatures (400 °C to 600 °C), would involve the breakdown of the more stable pyridine ring and any remaining organic fragments, leading to the formation of volatile gases and potentially a small amount of char residue if the analysis is performed under an inert atmosphere. If performed in an oxidative atmosphere (like air), the final product would likely be gaseous oxides with no residue.

Conclusion

While specific experimental data for the thermogravimetric analysis of this compound is not currently available in the public domain, this guide provides a robust framework for researchers to conduct and interpret such an analysis. The illustrative data, detailed experimental protocol, and proposed decomposition pathway serve as a valuable resource for understanding the thermal properties of this compound. Such studies are essential for the rational development of stable and effective pharmaceutical formulations. Researchers are encouraged to perform experimental TGA to validate and expand upon the illustrative findings presented herein.

Methodological & Application

Synthetic route for 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid from starting materials

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic protocol for the preparation of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is a multi-step process commencing from readily available starting materials. The key transformation involves a Hantzsch thiazole synthesis to construct the core heterocyclic scaffold.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step sequence:

-

Thionation of Nicotinamide: Conversion of nicotinamide to pyridine-3-carbothioamide (thionicotinamide).

-

Hantzsch Thiazole Synthesis: Cyclocondensation of pyridine-3-carbothioamide with ethyl 4-chloroacetoacetate to yield ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate.

-

Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.

Data Presentation

The following table summarizes the key reagents, reaction conditions, and expected outcomes for each step of the synthesis.

| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature | Expected Yield |

| 1 | Thionation | Nicotinamide, Lawesson's Reagent | Toluene | 30 min | Reflux | ~93% |

| 2 | Hantzsch Thiazole Synthesis | Pyridine-3-carbothioamide, Ethyl 4-chloroacetoacetate | Ethanol | 2-4 h | Reflux | 70-80% (estimated) |

| 3 | Hydrolysis | Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate, Lithium Hydroxide (LiOH) | Tetrahydrofuran (THF)/Water | 2-4 h | Room Temperature | >95% |

Experimental Protocols

Step 1: Synthesis of Pyridine-3-carbothioamide (Thionicotinamide)

This procedure is adapted from a general method for the thionation of amides using Lawesson's reagent.

Materials:

-

Nicotinamide

-

Lawesson's Reagent

-

Toluene, anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend nicotinamide (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pyridine-3-carbothioamide as a yellow solid.

Step 2: Synthesis of Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate

This protocol is based on the general principles of the Hantzsch thiazole synthesis.

Materials:

-

Pyridine-3-carbothioamide

-

Ethyl 4-chloroacetoacetate

-

Ethanol

Procedure:

-

Dissolve pyridine-3-carbothioamide (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser and a magnetic stirrer.

-

Add ethyl 4-chloroacetoacetate (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography to yield ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate.

Step 3: Synthesis of this compound

This procedure is a standard saponification of an ethyl ester.

Materials:

-

Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to obtain the final product, this compound.

Mandatory Visualization

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for In Vitro Screening of 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid features a chemical scaffold incorporating both pyridine and thiazole moieties. These heterocyclic structures are present in numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3][4] This document provides a comprehensive set of protocols for the initial in vitro screening of this compound to elucidate its potential biological activities. The proposed screening cascade is designed to assess its cytotoxic effects, potential anti-inflammatory properties, enzyme inhibition capabilities, and direct target engagement.

Tier 1: Foundational Screening

The initial tier of screening aims to establish a basic biological profile of the compound, focusing on cytotoxicity and general anti-inflammatory potential.

Cytotoxicity Assessment using MTT Assay

A fundamental first step in the evaluation of any new chemical entity is to determine its cytotoxic potential.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Experimental Protocol: MTT Assay [3]

Materials:

-

This compound (Test Compound)

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

-

96-well flat-bottom sterile microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle-only wells (e.g., DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.[3]

-

Incubation: Incubate the plate for 48-72 hours.[3]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-